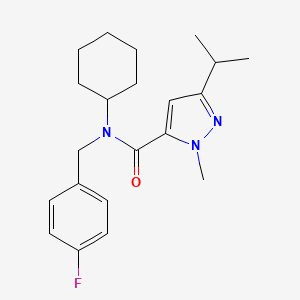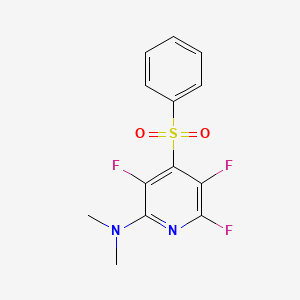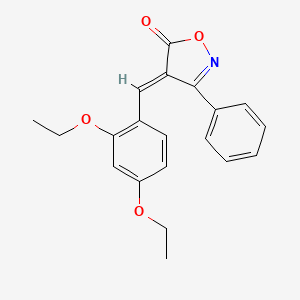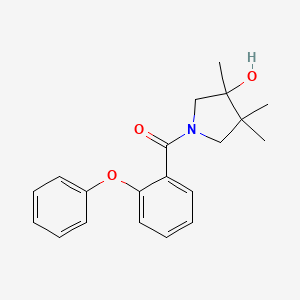![molecular formula C12H11N5OS B5580446 4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5580446.png)
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2(1H)-quinolinone is a useful research compound. Its molecular formula is C12H11N5OS and its molecular weight is 273.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.06843116 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Potential
4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2(1H)-quinolinone derivatives have shown promising results in antitumor and anticancer research. The compound's derivatives, particularly in quinazolinone and tetrazoloquinolinone frameworks, have been synthesized and evaluated for their potential against various cancer cell lines. Studies highlight the synthesis of novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones, showing significant in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. The research indicates these compounds' potential effectiveness in preventing tumor growth in vivo, suggesting their value as anticancer agents (Joseph et al., 2010). Similarly, the synthesis of 2,5-dialkyloxazolopyrano[3,2-c]quinolinone derivatives has been reported, with some showing potent cytotoxic effects against different cancer cell lines, highlighting the importance of the quinolinone scaffold in developing new anticancer drugs (Hassanin et al., 2018).
Antibacterial and Antimicrobial Applications
The compound's derivatives have also been investigated for their antibacterial and antimicrobial properties. Tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Research has shown that some of these compounds exhibit potent anti-inflammatory and antimicrobial properties, making them potential candidates for new therapeutic agents (El-Sayed et al., 2004). Moreover, the synthesis of novel 4-thiazolidinone derivatives incorporating the tetrazolo[1,5-a]quinoline moiety has been reported, with these compounds showing significant antibacterial and antitubercular activity, highlighting their potential as new antitubercular agents (Deshmukh et al., 2019).
Properties
IUPAC Name |
4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-17-12(14-15-16-17)19-7-8-6-11(18)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYLRBDRRIAKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580404.png)
![N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5580411.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5580412.png)



![N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]isonicotinamide](/img/structure/B5580439.png)


![3-methyl-6-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyridazine](/img/structure/B5580463.png)
![5-ethyl-4,6-dimethyl-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B5580475.png)
